7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
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Description
7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials
The synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units demonstrates the potential of DPP derivatives for use in electronic applications due to their good solubility, processability, and strong photoluminescence properties. These materials, synthesized using the palladium-catalyzed Suzuki coupling, show promise for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Organic Synthesis and Chemical Reactions
Research has explored the reactions of 3-substituted 5-arylmethylene-1,3-thiazolidin-2,4-diones with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other compounds. These findings contribute to the understanding of organic reaction mechanisms and the synthesis of novel heterocyclic compounds, which could have implications in developing new therapeutic agents or materials (Youssef, 2007).
Antimicrobial Agents
The synthesis of novel azaimidoxy compounds, including those derived from DPP analogs, and their antimicrobial screening indicates potential applications as chemotherapeutic agents. This research highlights the bioactive potential of DPP derivatives against various microbial pathogens, suggesting a pathway for the development of new antimicrobials (Jain, Nagda, & Talesara, 2006).
Solar Cell Applications
The development of bithiophene-based D-A1-D-A2 terpolymers with DPP as the electron-accepting moiety showcases the use of DPP derivatives in polymer solar cells. These terpolymers exhibit broad absorption, ordered molecular packing, and varying photovoltaic properties based on the A2 moiety, underlining the importance of DPP derivatives in enhancing solar cell efficiency (Huang, Lin, Feng, & Wang, 2019).
Electron Transport Layers in Polymer Solar Cells
The synthesis of an alcohol-soluble n-type conjugated polyelectrolyte based on DPP demonstrates its effectiveness as an electron transport layer in inverted polymer solar cells. This application highlights the role of DPP derivatives in improving device performance through enhanced electron extraction and reduced exciton recombination (Hu, Wu, Li, Hu, Zhang, Chen, Chen, & Chen, 2015).
Properties
IUPAC Name |
7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZASBHGOCUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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